![molecular formula C24H39N3O B6052170 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B6052170.png)
1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide
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Overview
Description
1-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide, also known as BAM-15, is a small molecule that has been identified as a mitochondrial protonophore. It has been shown to have potential therapeutic effects in a variety of diseases, including metabolic disorders, cancer, and neurodegenerative diseases.
Mechanism of Action
1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide acts as a mitochondrial protonophore, disrupting the proton gradient across the mitochondrial inner membrane. This leads to increased proton leak and uncoupling of oxidative phosphorylation, resulting in increased energy expenditure and improved mitochondrial function. 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects:
1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase energy expenditure and improve mitochondrial function, leading to improvements in metabolic disorders such as obesity and type 2 diabetes. 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide has also been shown to induce apoptosis in cancer cells and protect against neurodegeneration in models of Parkinson's disease and Alzheimer's disease. In addition, 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide has been shown to activate AMPK, a key regulator of cellular energy metabolism.
Advantages and Limitations for Lab Experiments
One advantage of 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide is its ability to improve mitochondrial function and increase energy expenditure, making it a potential therapeutic agent for a variety of diseases. However, one limitation of 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide is its potential toxicity at high doses. Further research is needed to determine the optimal dose and duration of treatment for different diseases.
Future Directions
There are several future directions for research on 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential use of 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide in the treatment of metabolic disorders such as obesity and type 2 diabetes. Further research is needed to determine the optimal dose and duration of treatment, as well as the potential side effects of long-term use. Another area of interest is the use of 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide in the treatment of cancer. Further research is needed to determine the optimal dose and duration of treatment, as well as the potential side effects of long-term use. Finally, there is potential for 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide to be used in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further research is needed to determine the optimal dose and duration of treatment, as well as the potential side effects of long-term use.
Synthesis Methods
The synthesis of 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide involves a multistep process that starts with the reaction of 4-piperidone with benzyl bromide to form 1-benzyl-4-piperidone. This intermediate is then reacted with N-methyl-N-(3-methylbutyl)amine to form the final product, 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide. The synthesis method has been optimized to produce high yields and purity of the final product.
Scientific Research Applications
1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide has been studied extensively in both in vitro and in vivo models. It has been shown to have potential therapeutic effects in a variety of diseases, including metabolic disorders, cancer, and neurodegenerative diseases. In particular, 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide has been shown to improve mitochondrial function and increase energy expenditure, leading to improvements in metabolic disorders such as obesity and type 2 diabetes. It has also been shown to induce apoptosis in cancer cells and protect against neurodegeneration in models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-N-methyl-N-(3-methylbutyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O/c1-20(2)11-15-25(3)24(28)22-10-7-14-27(19-22)23-12-16-26(17-13-23)18-21-8-5-4-6-9-21/h4-6,8-9,20,22-23H,7,10-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMOQYZSPXKIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(C)C(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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